Cas no 73027-05-1 (Adenosine,2,3-dihydro-1-methyl-2-oxo- (9CI))

Adenosine,2,3-dihydro-1-methyl-2-oxo- (9CI) structure
73027-05-1 structure
Product name:Adenosine,2,3-dihydro-1-methyl-2-oxo- (9CI)
CAS No:73027-05-1
MF:C11H17N5O5
MW:299.283181905746
CID:563357
PubChem ID:126323

Adenosine,2,3-dihydro-1-methyl-2-oxo- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Adenosine,2,3-dihydro-1-methyl-2-oxo- (9CI)
    • 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one
    • doridosine
    • Adenosine, N,6-didehydro-1,2,3,6-tetrahydro-1-methyl-2-oxo-
    • DTXSID10993797
    • N(1)-Methylisoguanosine
    • 73027-05-1
    • 6-Amino-1-methyl-9-pentofuranosyl-4,9-dihydro-1H-purin-2-ol
    • 1-Methylisoguanosine
    • 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one
    • Inchi: InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1
    • InChI Key: QPKAXGGZEQOSRT-AFPKLJJXSA-N
    • SMILES: CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Computed Properties

  • Exact Mass: 297.10745
  • Monoisotopic Mass: 299.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 144Ų
  • XLogP3: -3.4

Experimental Properties

  • Density: 2.03
  • Refractive Index: 1.86
  • PSA: 144.21

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